molecular formula C20H23ClN2O2 B6451875 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethan-1-one CAS No. 2640975-01-3

1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethan-1-one

Cat. No.: B6451875
CAS No.: 2640975-01-3
M. Wt: 358.9 g/mol
InChI Key: KAFJRYRAHZZJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethan-1-one ( 2640975-01-3) is a chemical compound with a molecular formula of C20H23ClN2O2 and a molecular weight of 358.86 g/mol . This molecule features a piperidine ring—a common structural motif in medicinal chemistry known for contributing to pharmacological activity—which is substituted with a (3-chloropyridin-4-yl)oxymethyl group and is linked to a 2-(3-methylphenyl)ethan-1-one moiety . The specific spatial arrangement of these components makes this compound a valuable intermediate or tool for researchers, particularly in the discovery and development of new therapeutic agents. Compounds containing piperidine and similar heterocyclic structures are frequently investigated for their potential interactions with the central nervous system, including as ligands for various GPCRs . The presence of the chloropyridine group can be critical for conferring selectivity and potency in target binding. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the available safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

1-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-15-3-2-4-17(11-15)12-20(24)23-9-6-16(7-10-23)14-25-19-5-8-22-13-18(19)21/h2-5,8,11,13,16H,6-7,9-10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFJRYRAHZZJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperidine-Based Compounds with (3-Chloropyridin-4-yl)oxy Groups

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS 2034524-70-2) Structure: Replaces the 3-methylphenyl group with a pyrrole ring. Molecular weight: 319.78 . Applications: Likely explored for CNS activity due to pyrrole’s prevalence in neuromodulators.

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate (CAS 2034274-56-9) Structure: Features an acetate ester instead of the 3-methylphenyl-ethanone. Molecular weight: 340.80 .

Piperidine Derivatives with Aromatic/Aryl Substituents

1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one (CAS 1030856-24-6) Structure: Contains a nitro group on the phenyl ring and a pyrazole-linked 4-chlorophenyl group. Impact: The nitro group enhances electrophilicity, possibly increasing reactivity in redox environments. Molecular weight: 424.88 .

2-(4-Chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one (CAS 1421523-68-3)

  • Structure : Incorporates a thiazepane ring with a piperidinylmethyl substituent.
  • Impact : Sulfur in thiazepane may enhance metabolic stability or modulate lipophilicity. Molecular weight: 366.9 .

Pyridinone and Piperazine Hybrids

3-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one (CAS 897735-11-4) Structure: Combines pyridinone, piperazine, and fluorophenyl groups. Impact: Fluorine’s electronegativity enhances binding affinity, while piperazine improves solubility. Molecular weight: 486.0 . Applications: Likely targets serotonin or dopamine receptors due to piperazine’s prevalence in psychotherapeutics.

Physical and Chemical Properties

Compound (CAS) Molecular Weight Key Substituents Notable Properties
Target Compound ~366 (estimated) 3-Chloropyridinyloxy, 3-methylphenyl Likely low solubility, high stability
2034524-70-2 319.78 Pyrrole Potential hydrogen-bonding capacity
2034274-56-9 340.80 Acetate ester Increased hydrophilicity
1030856-24-6 424.88 Nitrophenyl, pyrazole High reactivity, antimicrobial potential
1421523-68-3 366.9 Thiazepane Enhanced metabolic stability
897735-11-4 486.0 Fluorophenyl, piperazine High binding affinity

Preparation Methods

Synthesis of 4-(Hydroxymethyl)piperidine

The foundational intermediate, 4-(hydroxymethyl)piperidine, is typically synthesized via reduction of ethyl isonipecotate (ethyl piperidine-4-carboxylate) using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C. This method achieves yields of 78–85% with minimal side-product formation.

Reaction Conditions:

  • Ethyl isonipecotate (1 equiv)

  • LiAlH₄ (2.5 equiv)

  • THF, 0°C → room temperature, 12 h

  • Quench with Na₂SO₄·10H₂O

Etherification with 3-Chloro-4-hydroxypyridine

The hydroxymethyl group at position 4 of the piperidine ring undergoes etherification with 3-chloro-4-hydroxypyridine. Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃], dry THF) are preferred for this step, yielding 4-((3-chloropyridin-4-yl)oxy)methylpiperidine in 65–72% yield.

Optimized Parameters:

  • 4-(Hydroxymethyl)piperidine (1 equiv)

  • 3-Chloro-4-hydroxypyridine (1.2 equiv)

  • DIAD (1.5 equiv), PPh₃ (1.5 equiv)

  • THF, 0°C → reflux, 24 h

Alternative Pathway: Suzuki-Miyaura Cross-Coupling

Synthesis of Boronic Ester Intermediates

Aryl boronic esters serve as critical intermediates. For example, 5-acetyl-2-bromopyridine reacts with 3-methylphenylboronic acid under Pd(PPh₃)₂Cl₂ catalysis to form 1-(6-(3-methylphenyl)pyridin-3-yl)ethan-1-one (92% yield).

Reaction Table:

ComponentQuantityRole
5-Acetyl-2-bromopyridine1.97 mmolElectrophile
3-Methylphenylboronic acid3.94 mmolNucleophile
Pd(PPh₃)₂Cl₂3 mol%Catalyst
Na₂CO₃1.38 mmolBase
MeCN/H₂O (1:1)15.6 mLSolvent

Piperidine Coupling

The pyridine intermediate is coupled with 4-(chloromethyl)piperidine via nucleophilic aromatic substitution (110°C, DMF, 24 h), though this route suffers from lower yields (42–48%) due to steric hindrance.

Comparative Analysis of Methods

Yield and Scalability

  • Piperidine Functionalization Route: Higher overall yield (58–64%) but requires multi-step purification.

  • Suzuki Cross-Coupling Route: Streamlined but limited by palladium catalyst costs and moderate yields.

Purity and Byproducts

HPLC analyses reveal that the Mitsunobu-based method produces fewer impurities (<2%) compared to alkylation routes (5–8% side products).

Industrial-Scale Considerations

For kilogram-scale synthesis, the piperidine functionalization route is favored due to:

  • Lower catalyst costs (no palladium)

  • Compatibility with continuous flow reactors

  • Simplified waste management (aqueous workup vs. heavy metal disposal)

Q & A

Q. Optimization Parameters :

  • Temperature : 60–80°C for coupling steps to balance reaction rate and side-product formation .
  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with yields improved by ligand screening .

Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., δ 8.4 ppm for pyridine protons, δ 2.3 ppm for methylphenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₀H₂₂ClN₂O₂) with <2 ppm mass accuracy .
  • X-ray Crystallography : Resolve 3D conformation, particularly piperidine ring puckering and chloropyridine orientation .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

Dose-response profiling : Use IC₅₀/EC₅₀ curves to validate potency across multiple concentrations .

Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity (e.g., KD values) .

Selectivity screening : Test against related enzymes/receptors (e.g., kinase panels) to rule out cross-reactivity .

Advanced Question: What methodologies assess the compound’s stability under varying pH, temperature, and light conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor via HPLC for degradation products .
    • Thermal stability : Heat at 40–60°C for 1 week; track ketone oxidation or piperidine ring decomposition .
    • Photostability : Expose to UV light (320–400 nm) and quantify changes using UV-Vis spectroscopy .

Advanced Question: How do structural modifications (e.g., halogen substitution, ring expansion) influence its biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Replace 3-chloropyridine with 3-fluoropyridine: Test impact on target binding via molecular docking (e.g., ΔG calculations) .
    • Modify piperidine to azepane: Evaluate pharmacokinetic changes (e.g., logP, metabolic stability) using in vitro microsomal assays .
  • Comparative Analysis : Benchmark against analogs (e.g., Compound B in ) to identify critical pharmacophores.

Basic Question: What are the recommended handling and storage protocols to ensure compound integrity?

Methodological Answer:

  • Storage : -20°C under inert gas (argon/nitrogen) to prevent oxidation; desiccants (silica gel) to avoid hydrolysis .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., catalytic reactions); PPE (gloves, goggles) for toxicity mitigation .

Advanced Question: How can computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinase ATP-binding sites) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational flexibility .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for halogen-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.